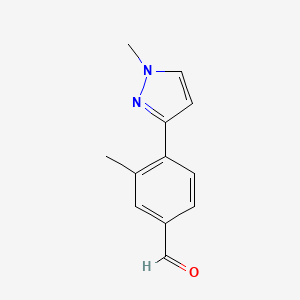![molecular formula C14H21ClO B13163092 {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3,3-dimethylbutoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene typically involves the following steps:
Preparation of 3,3-dimethylbutanol: This can be synthesized through the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride.
Formation of 3,3-dimethylbutyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Etherification: The 3,3-dimethylbutyl chloride is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 3,3-dimethylbutoxy group.
3,3-Dimethylbutyl Chloride: Similar in structure but lacks the benzene ring.
Benzyl Alcohol: Similar in structure but has a hydroxyl group instead of a chloromethyl group.
Uniqueness
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is unique due to the combination of a benzene ring with a chloromethyl group and a 3,3-dimethylbutoxy group. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C14H21ClO |
|---|---|
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
[2-(chloromethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clave InChI |
LHBXSUSOIFKQAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)
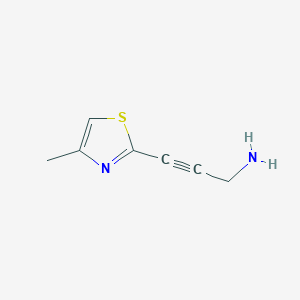

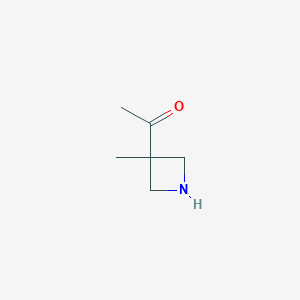
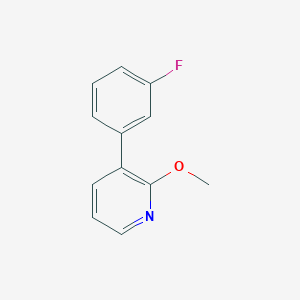
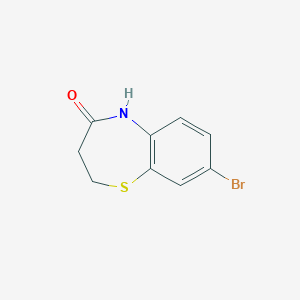
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)

